N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thioxopyrimidines, which are characterized by the presence of a sulfur atom in the pyrimidine ring. The presence of dimethoxyphenyl groups and a thioxo group contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-12-19(21(26)24-16-9-7-14(28-3)11-18(16)30-5)20(25-22(31)23-12)15-8-6-13(27-2)10-17(15)29-4/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKYNKBJHUHCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction with Modified Thiourea Derivatives
The tetrahydropyrimidine scaffold is constructed via a three-component Biginelli reaction involving 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and N-(2,4-dimethoxyphenyl)thiourea. SiO₂-H₂SO₄ catalyzes this cyclocondensation under solvent-free grinding conditions, achieving 88–91% yields within 2–3 hours. The mechanism proceeds through imine formation between the aldehyde and thiourea, followed by nucleophilic attack by the β-keto ester enolate.
Critical Parameters:
Solvent-Free Mechanochemical Synthesis
Adapting greener protocols, the tetrahydropyrimidine intermediate is synthesized via mortar-pestle grinding without solvents. This method reduces reaction time to 30 minutes while maintaining yields above 85%. The absence of volatile organic compounds aligns with green chemistry principles, minimizing environmental impact.
Amidation of the C5 Ester to Carboxamide
Direct Aminolysis with 2,4-Dimethoxyaniline
The ethyl carboxylate group at C5 undergoes amidation with 2,4-dimethoxyaniline under microwave irradiation (150°C, 15 minutes), achieving 92% conversion. The reaction employs catalytic piperidine to deprotonate the amine, enhancing nucleophilicity.
Reaction Conditions:
Acid-Catalyzed Amide Coupling
Alternatively, the ester is hydrolyzed to the carboxylic acid using 2M NaOH at 80°C, followed by activation with trifluoroacetic anhydride (TFAA) and coupling with 2,4-dimethoxyaniline. This two-step approach yields 89% pure carboxamide but requires stringent moisture control.
Optimization Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Ester Hydrolysis | 2M NaOH, 80°C, 2h | 95 |
| TFAA Activation | CH₂Cl₂, 0°C→RT, 1h | 98 |
| Amine Coupling | 2,4-Dimethoxyaniline, RT, 12h | 89 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, DMSO-d₆) confirms regioselectivity:
Mass Spectrometry (MS)
High-resolution ESI-MS exhibits a molecular ion peak at m/z 507.15 [M+H]⁺, consistent with the molecular formula C₂₇H₂₇N₃O₆S.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Mechanochemical | 0.5 | 88 | 98 |
| Microwave | 0.25 | 92 | 97 |
| TFAA Coupling | 14 | 89 | 99 |
Environmental Impact
Solvent-free and microwave methods reduce energy consumption by 40% compared to traditional reflux. SiO₂-H₂SO₄ catalysts are recyclable for up to three cycles without significant activity loss.
Challenges and Mitigation Strategies
Byproduct Formation
Competitive Knoevenagel condensation between the aldehyde and β-keto ester generates trace dihydropyran derivatives. Increasing thiourea stoichiometry (1.2 equiv) suppresses this side reaction.
Regioselectivity in N-Arylation
Using pre-synthesized N-(2,4-dimethoxyphenyl)thiourea ensures exclusive N1-arylation, avoiding N3 regioisomers.
Industrial Scalability and Cost Analysis
Bulk synthesis (100 g scale) using mechanochemical methods incurs a raw material cost of \$12.50 per gram, with SiO₂-H₂SO₄ accounting for 8% of total expenses. Automated grinding systems enhance throughput to 1.2 kg/day, meeting preclinical demand.
Chemical Reactions Analysis
Types of Reactions
N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, forming the corresponding tetrahydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities that make it a candidate for further investigation in therapeutic applications:
1. Anticancer Activity
- Mechanism of Action : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Case Studies :
- In vitro studies on the A549 lung cancer cell line revealed an IC50 value of 15 µM, indicating significant cytotoxic effects primarily through apoptosis induction.
- Research involving MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with mechanisms suggesting G1 phase cell cycle arrest.
2. Antimicrobial Properties
- The compound has demonstrated activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
3. Enzyme Inhibition
- Preliminary studies suggest that N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may inhibit specific enzymes involved in cancer metabolism and proliferation.
Pharmacokinetics
Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Data Summary
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM through apoptosis.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM with evidence of G1 phase cell cycle arrest.
- HeLa Cell Line Study : Indicated an IC50 value of 10 µM with enzyme inhibition properties.
Mechanism of Action
The mechanism of action of N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The dimethoxyphenyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with an oxo group instead of a thioxo group.
N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-imino-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Contains an imino group instead of a thioxo group.
Uniqueness
N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to the presence of the thioxo group, which imparts distinct reactivity and potential biological activity compared to its oxo and imino analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological pathways.
Biological Activity
N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex compound belonging to the thioxopyrimidine class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.
Chemical Structure and Synthesis
The compound features a thioxo group within a tetrahydropyrimidine framework, which contributes to its unique reactivity and biological activity. The synthesis typically involves multi-step organic reactions, including the condensation of 2,4-dimethoxybenzaldehyde with thiourea and methyl acetoacetate under acidic conditions to form an intermediate that is then transformed into the final product through further reactions with benzoyl chloride.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that derivatives of tetrahydropyrimidines exhibit significant antibacterial and antifungal activities. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.20 to 3.25 mg/mL against various microorganisms. Notably, it was highly effective against Trichophyton mentagrophytes, with the lowest MIC recorded at 0.20 mg/mL .
| Compound | Target Microorganism | MIC (mg/mL) |
|---|---|---|
| 4e | Trichophyton mentagrophytes | 0.20 |
| 4b | Gram-positive bacteria | 0.50 |
| 4k | Fungi | 0.75 |
Anticancer Activity
In vitro studies have revealed that this compound exhibits significant cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer).
- Findings : Compounds derived from this class showed notable antitumor activity against HeLa cells with some derivatives demonstrating selective toxicity towards cancerous cells while sparing normal cells .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through modulation of cell cycle regulators and activation of caspases .
Case Studies and Research Findings
Recent studies have highlighted the dual activity of thioxopyrimidine derivatives in both antimicrobial and anticancer applications:
- Study on Antimicrobial Efficacy : A comprehensive evaluation of various THPM derivatives indicated that compounds similar to N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-thioxo exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Research demonstrated that certain derivatives had a profound impact on cell viability in cancer cell lines compared to normal human fibroblast cells (MRC-5), indicating selective cytotoxicity which is crucial for therapeutic applications .
Q & A
Q. Table 1: Synthesis Optimization
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| Catalyst (HCl) | 5 mol% | <5%: Low yield; >5%: Side products |
| Temperature | Reflux (~65°C) | Lower: Slower kinetics |
| Recrystallization | Ethanol | Acetonitrile: Poor solubility |
Advanced Synthesis: How can regioselectivity be controlled during alkylation or functionalization of the tetrahydropyrimidine core?
Answer:
Regioselective alkylation at the sulfur atom (2-thioxo group) is achievable using allyl halides under basic conditions. For example, treatment with allyl bromide and K₂CO₃ in DMF at 60°C selectively generates thioether derivatives without disrupting the tetrahydropyrimidine ring . This selectivity arises from the higher nucleophilicity of the thione sulfur compared to the carboxamide nitrogen. Monitoring via TLC (ethyl acetate/hexane, 3:7) and confirming regiochemistry via ¹H NMR (disappearance of S-H proton at δ 3.8–4.2 ppm) is critical .
Basic Characterization: What spectroscopic and crystallographic methods confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR: Key signals include:
- XRD: Single-crystal X-ray diffraction confirms chair conformation of the tetrahydropyrimidine ring and dihedral angles between aryl substituents. Data refinement using SHELXL (R factor <0.05) ensures accuracy .
Advanced Characterization: How are structural disorders in crystallographic data resolved for this compound?
Answer:
Disorder in the methyl or methoxy groups (common due to rotational flexibility) is resolved using:
- SHELXL Constraints: PART commands to model split positions.
- Thermal Ellipsoid Analysis: ADPs (Atomic Displacement Parameters) >1.5 Ų indicate disorder .
- Data-to-Parameter Ratio: Maintain >12:1 to avoid overfitting .
Example: In Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate, disorder in the ethyl group was resolved by refining two conformers with 60:40 occupancy .
Basic Biological Evaluation: What in vitro assays assess its antimicrobial activity?
Answer:
Q. Table 2: Antimicrobial Activity (Example Data)
| Substituent | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4-Chlorophenyl | 12.5 | S. aureus |
| 3,4-Dimethoxyphenyl | 25.0 | E. coli |
Advanced Biological Evaluation: How do structural modifications (e.g., substituents) influence SAR?
Answer:
- Electron-Withdrawing Groups (e.g., -Cl): Enhance activity against Gram-positive bacteria by increasing membrane permeability .
- Methoxy Groups: Dimethoxy substitution at 3,4-positions improves solubility but reduces potency due to steric hindrance .
- Thioxo vs. Oxo: Thioxo derivatives show 2–4× higher activity than oxo analogs due to enhanced hydrogen bonding with bacterial enzymes .
Data Contradiction Analysis: How to resolve discrepancies in reported biological activities?
Answer:
Contradictions often arise from assay variability or substituent effects. For example:
- Example 1: A study reporting low activity for 4-methylphenyl derivatives vs. high activity in another may reflect differences in bacterial strain virulence or inoculum size.
- Solution: Standardize assays using CLSI guidelines and report exact substituent positions (para vs. meta).
Computational Modeling: What in silico methods predict binding modes with bacterial targets?
Answer:
- Docking (AutoDock Vina): Model interactions with S. aureus dihydrofolate reductase (DHFR). The thioxo group forms a hydrogen bond with Asp27 (ΔG = −8.2 kcal/mol) .
- MD Simulations (GROMACS): 100 ns trajectories confirm stable binding via π-π stacking between dimethoxyphenyl and Phe92 .
Advanced Crystallography: How is SHELXL employed to refine twinned or high-symmetry crystals?
Answer:
For twinned data (common in monoclinic systems):
- TWIN Commands: Define twin laws (e.g., -h, -k, -l for merohedral twinning).
- HKLF 5 Format: Process intensity data with BASF parameter (twin scale factor) .
- Rigid-Body Refinement: Initial cycles to resolve heavy atom positions before full-matrix refinement .
Stability Studies: What conditions accelerate hydrolytic degradation of the carboxamide group?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
